6-Chloro-5-methoxynicotinoylchloride

Catalog No.
S13653415
CAS No.
M.F
C7H5Cl2NO2
M. Wt
206.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-methoxynicotinoylchloride

Product Name

6-Chloro-5-methoxynicotinoylchloride

IUPAC Name

6-chloro-5-methoxypyridine-3-carbonyl chloride

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

InChI

InChI=1S/C7H5Cl2NO2/c1-12-5-2-4(7(9)11)3-10-6(5)8/h2-3H,1H3

InChI Key

HLTMMMHRQFDVKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)Cl)Cl

6-Chloro-5-methoxynicotinoylchloride is a chemical compound characterized by its unique structure, which includes a chloro group and a methoxy group attached to a nicotinoyl moiety. Its molecular formula is C7H6ClN2O2C_7H_6ClN_2O_2 and it has a molecular weight of approximately 187.58 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active compounds.

, including:

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 6-chloro-5-methoxynicotinic acid.
  • Condensation Reactions: It can react with hydrazines or other nucleophiles to form hydrazides or other derivatives.

These reactions are facilitated by common reagents such as thionyl chloride for chlorination and various nucleophiles for substitution reactions .

The biological activity of 6-chloro-5-methoxynicotinoylchloride has been explored in various studies, particularly in relation to antimicrobial properties. Compounds derived from nicotinic acid derivatives are often evaluated for their potential against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Preliminary findings suggest that derivatives of this compound exhibit varying degrees of antibacterial activity, indicating its potential utility in developing new antimicrobial agents .

The synthesis of 6-chloro-5-methoxynicotinoylchloride typically involves the following steps:

  • Preparation of Nicotinic Acid Derivative: Starting from nicotinic acid, the compound can be converted into its corresponding acid chloride using reagents like thionyl chloride.
  • Chlorination: The introduction of the chloro group is achieved through chlorination reactions under controlled conditions.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methylating agents.

These methods provide a robust framework for synthesizing 6-chloro-5-methoxynicotinoylchloride with high yields and purity .

6-Chloro-5-methoxynicotinoylchloride has several applications, particularly in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds, especially those targeting bacterial infections.
  • Chemical Research: Used in studies to explore structure-activity relationships in drug design.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity.

The versatility of this compound makes it valuable in both research and industrial applications .

Interaction studies involving 6-chloro-5-methoxynicotinoylchloride focus on its binding affinities with biological targets. These studies often utilize techniques such as molecular docking and in vitro assays to evaluate how this compound interacts with enzymes or receptors associated with microbial resistance. Findings indicate that modifications to the nicotinoyl structure can significantly influence its binding efficiency and biological efficacy .

Several compounds share structural similarities with 6-chloro-5-methoxynicotinoylchloride, including:

Compound NameCAS NumberUnique Features
6-Chloro-5-methoxynicotinic acid915107-39-0Contains a carboxylic acid group instead of chloride
2-Chloronicotinic acid2942-59-8Different position of the chloro substituent
N-(6-Chloro-3-pyridylmethyl)ethylamine120739-77-7Contains an amine functional group
6-Chloro-2-methoxynicotinic acid65515-33-5Different methoxy position

The uniqueness of 6-chloro-5-methoxynicotinoylchloride lies in its specific arrangement of functional groups and its potential for diverse chemical transformations that may lead to novel therapeutic agents. Its distinct properties make it a subject of interest in medicinal chemistry and related fields .

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

204.9697338 g/mol

Monoisotopic Mass

204.9697338 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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